

The Chemical Architecture of Sporidesmolide II: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Sporidesmolide II*

Cat. No.: *B610951*

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Introduction

Sporidesmolide II is a naturally occurring cyclic depsipeptide, a class of compounds characterized by a ring structure containing both amino acid and hydroxy acid residues linked by amide and ester bonds.[1][2][3] Originally isolated from the fungus *Pithomyces chartarum* (previously known as *Sporidesmium bakeri*), **Sporidesmolide II** is part of a larger family of related sporidesmolide mycotoxins.[3][4] This document provides a detailed examination of its chemical structure, properties, and the experimental basis for its characterization.

Chemical Structure and Properties

Sporidesmolide II is a cyclohexadepsipeptide. Its structure consists of a repeating sequence of three amino acid residues and two α -hydroxy acid residues. The specific sequence, including the stereochemistry of each component, is crucial to its three-dimensional conformation and biological activity.

The formal IUPAC name for **Sporidesmolide II** is (3S,6S,9S,12R,15R,18S)-15-((S)-sec-butyl)-3,12-diisobutyl-6,9,18-triisopropyl-4-methyl-1,10-dioxo-4,7,13,16-tetraazacyclooctadecane-2,5,8,11,14,17-hexaone. More descriptively, its structure is defined as cyclo(D-alloisoleucyl-D-leucyl-L- α -hydroxyisovaleryl-L-valyl-N-methyl-L-leucyl-L- α -hydroxyisovaleryl).

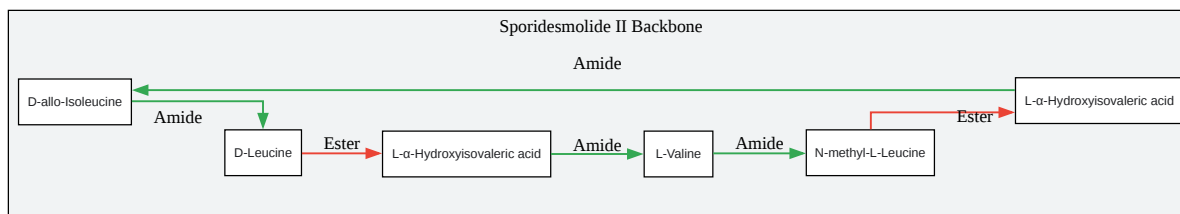
Physicochemical Data

A summary of the key quantitative data for **Sporidesmolide II** is presented below for easy reference.

Property	Value	Reference
CAS Number	3200-75-7	
Molecular Formula	C ₃₄ H ₆₀ N ₄ O ₈	
Molecular Weight	652.87 g/mol	
Exact Mass	652.4411	
Appearance	Crystals	
Melting Point	228-230 °C	
Optical Rotation	[α] _D ²⁰ = -195° (c=0.6 in chloroform)	

Structural Diagram

The cyclic nature of **Sporidesmolide II**, composed of alternating amino and hydroxy acids, is a defining feature. The diagram below illustrates the connectivity of the constituent residues.



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Figure 1. Connectivity of residues in **Sporidesmolide II**.

Experimental Protocols for Structure Elucidation

The structure of **Sporidesmolide II** was determined through a combination of chemical degradation, synthesis, and spectroscopic analysis. The foundational work was published by M. M. Shemyakin and colleagues in 1963.

Hydrolysis and Amino Acid Analysis

A standard experimental approach for determining the composition of peptides and depsipeptides involves acid hydrolysis to break the amide and ester bonds, followed by chromatographic analysis to identify and quantify the constituent amino and hydroxy acids.

Protocol for Acid Hydrolysis:

- A sample of the depsipeptide (e.g., 1 mg) is placed in a reaction vial.
- A mixture of 6N hydrochloric acid and acetic acid is added.
- The vial is sealed under a nitrogen atmosphere to prevent oxidative degradation.
- The mixture is heated at approximately 120°C for a sufficient time to ensure complete hydrolysis.
- After cooling, the hydrolysate is dried to remove the acid.
- The resulting mixture of amino and hydroxy acids is then analyzed using techniques such as amino acid analysis or chromatography.

Mass Spectrometry

Mass spectrometry (MS) was a key technique in the initial characterization of the sporidesmolide family, helping to determine their molecular weights and fragmentation patterns, which provided clues about their sequence.

Typical Mass Spectrometry Protocol:

- The purified compound is dissolved in a suitable solvent.

- The solution is introduced into the mass spectrometer.
- The molecules are ionized using an appropriate method (e.g., Fast Atom Bombardment (FAB) or Electrospray Ionization (ESI)).
- The mass-to-charge ratio (m/z) of the parent ion and its fragments are measured, allowing for the determination of the molecular weight and deduction of the sequence of residues.

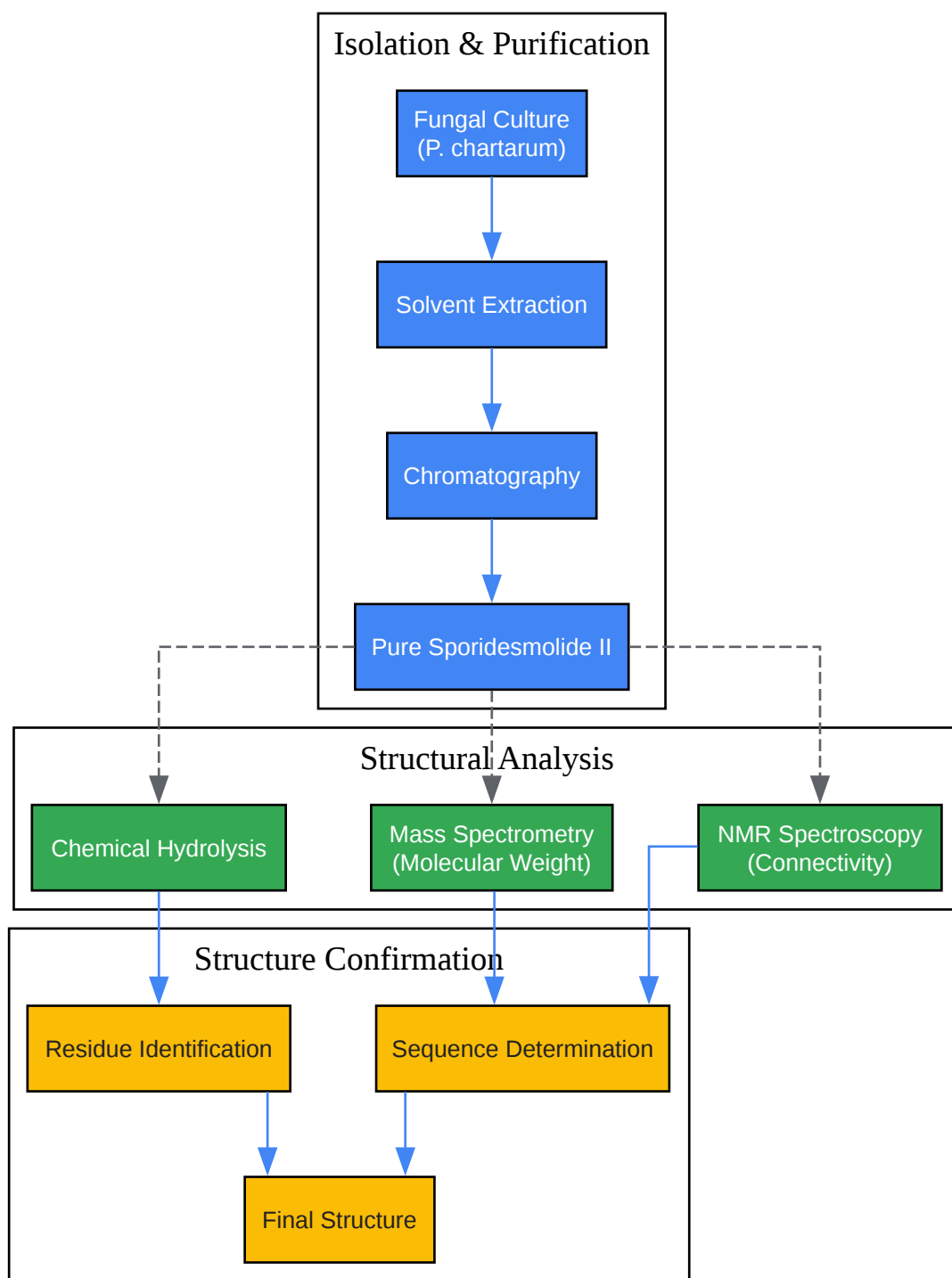
Nuclear Magnetic Resonance (NMR) Spectroscopy

Modern structural confirmation of complex molecules like **Sporidesmolide II** relies heavily on one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. These techniques provide detailed information about the chemical environment of each atom and the connectivity between them.

General NMR Workflow:

- A pure sample of **Sporidesmolide II** is dissolved in a deuterated solvent (e.g., CDCl_3).
- A series of NMR experiments are performed, including:
 - ^1H NMR to identify the types and number of protons.
 - ^{13}C NMR to identify the carbon skeleton.
 - Correlation spectroscopy (COSY) to establish proton-proton couplings within residues.
 - Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Bond Correlation (HMBC) to link protons to their directly attached or nearby carbons.
- The collective data from these experiments allows for the unambiguous assignment of all atoms in the molecule and confirms the sequence and ring structure.

The workflow for these experimental approaches can be visualized as follows:



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Figure 2. Workflow for structure elucidation.

Conclusion

The chemical structure of **Sporidesmolide II** is well-established as a cyclic hexadepsipeptide, based on classical chemical degradation methods and confirmed by modern spectroscopic techniques. Its precise arrangement of D- and L-amino acids and L-hydroxy acids defines its unique chemical character. The detailed understanding of its structure is fundamental for further research into its biosynthesis, biological activity, and potential applications in drug development.

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- To cite this document: BenchChem. [The Chemical Architecture of Sporidesmolide II: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b610951#what-is-the-chemical-structure-of-sporidesmolide-ii\]](https://www.benchchem.com/product/b610951#what-is-the-chemical-structure-of-sporidesmolide-ii)

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